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2-Nitroso-1-naphthol

Cat. No.: B092032
CAS No.: 132-53-6
M. Wt: 173.17 g/mol
InChI Key: SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Description

Historical Context and Early Research on 2-Nitroso-1-naphthol

The study of this compound dates back over a century, with early research primarily focused on its synthesis and its utility as a chelating agent. bharatividyapeeth.eduorgsyn.org The compound was initially prepared through the nitrosation of 1-naphthol (B170400). orgsyn.org One of the earliest and most notable applications of this compound was in the field of analytical chemistry. researchgate.net Its ability to form stable, colored complexes with various metal ions, particularly cobalt, made it a valuable reagent for the detection and quantification of these metals. chemdad.comsrce.hr

Early synthetic procedures involved the reaction of β-naphthol with sodium nitrite (B80452) in the presence of sulfuric acid at low temperatures. orgsyn.org Researchers also explored its preparation from 1-hydroxy-2-naphthoic acid by treatment with sodium nitrite and dilute sulfuric acid. bharatividyapeeth.edu These foundational studies laid the groundwork for understanding the fundamental reactivity of this class of compounds.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, the significance of this compound has expanded beyond its traditional role in analytical chemistry. It is recognized for its diverse applications, including:

Coordination Chemistry: It continues to be a subject of interest as a powerful chelating agent, with ongoing research into the structural and stereochemical features of its metal complexes. bharatividyapeeth.edu The ability to form stable complexes has led to its use in the separation and preconcentration of various metal ions. chemdad.com

Organic Synthesis: this compound serves as a precursor in the synthesis of other organic molecules. mdpi.com For instance, it can be oxidized to form 1-nitro-2-naphthol. orgsyn.org It is also a key reagent in the production of azo dyes. bharatividyapeeth.eduresearchgate.net

Materials Science: The iron complex of a related isomer, 1-nitroso-2-naphthol (B91326), known as Pigment Green 8, has found widespread commercial application as a colorant in materials like concrete, textiles, and paints, highlighting the potential of nitrosophenolato complexes in this field. mdpi.com

Biological and Medicinal Chemistry: The compound has been investigated for its biological activities, including its use as a reagent in the study of proteins and enzymes. ontosight.ai It has been used to detect enzymes like nitroreductases and as a precursor for synthesizing biologically active compounds. ontosight.ai Its cytotoxic action has also been noted. srce.hrupdatepublishing.comupdatepublishing.com

Tautomerism and Isomerism in this compound Systems

A key area of academic inquiry surrounding this compound is its ability to exist in different tautomeric and isomeric forms. This phenomenon significantly influences its chemical and physical properties.

Nitroso-Naphthol Tautomerism (e.g., this compound vs. 1,2-Naphthoquinone-2-oxime)

This compound exhibits a tautomeric equilibrium between the nitroso-naphthol form and the quinone-oxime form. scirp.orgoup.com This means the compound can exist as both this compound and its isomer, 1,2-naphthoquinone-2-oxime. nist.govfishersci.ca The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds. bharatividyapeeth.eduresearchgate.net In the solid state and in solution, the equilibrium is often significantly shifted towards the more stable quinone-oxime structure. srce.hroup.com The quinone-oxime form is generally considered to be the predominant tautomer. stackexchange.com

Spectroscopic and Computational Evidence for Tautomeric Forms

The existence of these tautomeric forms has been extensively studied using various spectroscopic and computational methods. updatepublishing.comresearchgate.net

Spectroscopic Methods: Techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in providing evidence for the tautomeric equilibrium. bharatividyapeeth.eduupdatepublishing.comupdatepublishing.comoup.com For example, NMR spectra can distinguish between the different proton and carbon environments in each tautomer, and studies have shown that the observed spectra are often a mixture of patterns corresponding to both forms, depending on the solvent. oup.com IR spectroscopy has also been used to identify the characteristic functional groups of both the nitroso (-N=O) and oxime (=N-OH) forms. bharatividyapeeth.eduoup.com

Computational Studies: Quantum chemical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to investigate the relative stabilities of the tautomers. bharatividyapeeth.eduresearchgate.netresearchgate.net These computational models predict that the oxime form is generally more stable than the nitroso form. stackexchange.comresearchgate.net Ab initio molecular orbital calculations have been used to study the various structures and elucidate the factors influencing the tautomeric equilibrium. updatepublishing.comupdatepublishing.com

Table 1: Spectroscopic and Computational Data for this compound Tautomers

Method Key Finding Reference
NMR Spectroscopy Shows a mixture of AB and AX patterns for aromatic protons, dependent on the solvent, indicating the presence of different tautomeric forms in solution. oup.com
IR Spectroscopy Used in conjunction with other methods to confirm the predominance of the quinone-oxime structure in the solid state and in chloroform (B151607) solutions. oup.com
UV-Visible Spectroscopy The electronic spectra in various solvents have been analyzed to understand the tautomeric equilibria. rsc.org
Hartree-Fock (HF) Calculations Predicts the syn-oxime form to be the most stable in the gas phase. researchgate.net

| Ab initio (PCM) Calculations | Used to calculate the relative stabilities of tautomers in different solvents like chloroform and DMSO. | researchgate.net |

Factors Influencing Tautomeric Equilibria

The position of the tautomeric equilibrium is not fixed and can be influenced by several external factors.

The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers. researchgate.netresearchgate.net Studies have shown that solvent effects can alter the energy difference between the syn- and anti-isomers of the quinone-oxime form. researchgate.net In some cases, intermolecular hydrogen bonding with the solvent can overcome the preference for the intramolecularly hydrogen-bonded form. dntb.gov.ua For instance, the equilibrium can be shifted by using different solvents like chloroform and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), have been used to calculate the relative stabilities of the tautomers in different solvent environments. researchgate.net

Table 2: Mentioned Compounds

Compound Name
1,2-Naphthoquinone-2-oxime
1-amino-2-naphthol-4-sulfonic acid
1-hydroxy-2-naphthoic acid
1-nitro-2-acetylaminonaphthalene
1-nitro-2-naphthol
1-nitroso-2-naphthol
This compound
β-naphthol
Cobalt
Iron
Pigment Green 8
Sodium nitrite
pH and Ionic Strength Influences

The chemical behavior, particularly the complexing ability and spectral properties of this compound, is significantly influenced by the pH and ionic strength of the medium. These parameters are crucial in controlling the compound's protonation state and its interaction with other species in solution, thereby affecting its application in academic research, especially in spectrophotometric analysis and extraction processes.

Influence of pH

The pH of an aqueous solution dictates the protonation state of the hydroxyl group of this compound, which in turn affects its electronic structure and chelating properties.

Spectral Properties: The UV-Vis absorption spectrum of this compound is markedly dependent on pH. srce.hr In ethanol-water solutions, distinct changes in absorption maxima are observed under acidic and alkaline conditions. srce.hr This pH-dependent spectral behavior is associated with the intramolecular charge resonance of the ligand. srce.hr For instance, in acidic environments (pH 1 to 5), one set of absorption characteristics is observed, which shifts significantly in highly alkaline media (pH > 12). srce.hr

Table 1: pH Influence on Molar Absorptivity of this compound
pH Range Molar Absorptivity (ε) Wavelength
1 to 5 3500 mol⁻¹ dm³ cm⁻¹ ~400 nm
> 12 9800 mol⁻¹ dm³ cm⁻¹ ~430 nm

Data sourced from spectrophotometric studies in ethanol-water solutions. srce.hr

Complex Formation and Extraction: The pH is a critical factor in the formation of metal complexes with this compound, which is fundamental to its use as a chelating agent for metal ion separation and determination. semnan.ac.irnih.gov The extraction efficiency of metal ions, such as cobalt(II), is directly tied to the pH of the aqueous phase. semnan.ac.ir

Research has shown that the extraction recovery for cobalt(II) using this compound is effective within a pH range of 4.0 to 9.0. semnan.ac.ir In strongly acidic solutions, the complexation is less efficient due to competition between protons (H⁺) and the metal ions for the binding site on the this compound molecule. semnan.ac.ir Conversely, at very high pH values, the recovery can decrease due to the formation of metal hydroxides. semnan.ac.ir Kinetic studies of the complex formation between this compound and cobalt(II) ions have often been conducted in basic media (e.g., pH ~12) to ensure optimal reaction conditions. researchgate.netresearchgate.net Similarly, the stable formation of a copper(II) complex has been observed to be optimal at a pH of 6.5. asianpubs.org

Table 2: Optimal pH Conditions for Metal Complexation with this compound
Metal Ion Application Optimal pH Range Reference
Cobalt(II) Extraction 4.0 - 9.0 semnan.ac.ir
Cobalt(II) Spectrophotometric Determination 6.0 - 10.0 lacc-terryb.com
Cobalt(II) Kinetic Studies ~12 researchgate.net
Iron(II) Spectrophotometric Determination 6.06 srce.hr
Copper(II) Spectrophotometric Determination 6.5 asianpubs.org

Influence of Ionic Strength

The ionic strength of the solution, which is a measure of the total concentration of ions, also plays a role in the reactivity and extraction efficiency of this compound and its complexes.

In many research applications, the ionic strength is intentionally kept constant to ensure the reproducibility of results, particularly in kinetic and equilibrium studies. srce.hrresearchgate.net For example, a constant ionic strength of 0.05 mol dm⁻³ was maintained using sodium chloride during spectrophotometric analyses to nullify its potential effect on absorbance measurements. srce.hr Similarly, kinetic investigations of complex formation have been performed at a constant ionic strength (e.g., 0.1 M NaNO₃) to isolate the effects of other variables. researchgate.net

Several studies have explicitly investigated the effect of varying ionic strength on processes involving this compound. In a dispersive liquid-liquid microextraction procedure for cobalt, the influence of ionic strength was examined by adding sodium chloride in concentrations from 0.0 to 1.0 mol L⁻¹. semnan.ac.irnih.gov While the specific outcome for this compound was part of a broader optimization, related studies on its isomer, 1-nitroso-2-naphthol, have shown that increasing salt concentration can have varied effects. For instance, in one study, the extraction efficiency for a cobalt complex increased with NaNO₃ concentration up to 2% (w/v) due to a salting-out effect, after which the efficiency decreased. conicet.gov.ar This highlights that the effect of ionic strength can be complex, potentially influencing both the activity of the chelating agent and the solubility of the extracted complex.

Table 3: Example of Ionic Strength Effect on Co-1-Nitroso-2-naphthol Complex Extraction
NaNO₃ Concentration (% w/v) Extraction Efficiency
0 - 2 Increasing
> 2 Decreasing

Data from a study on the related isomer 1-nitroso-2-naphthol, illustrating the typical "salting-out" effect. conicet.gov.ar

Compound Reference Table

Compound Name
This compound
1-Nitroso-2-naphthol
Sodium Chloride
Sodium Nitrite
Sodium Hydroxide (B78521)
Cobalt(II)
Copper(II)
Iron(II)
Sodium Nitrate
1-dodecanol
Ethanol (B145695)
Acetone (B3395972)
Acetonitrile (B52724)
Methanol
1-undecanol
1-nitroso-2-naphthol-3-sulphonate
1-nitroso-2-naphthol-4-sulphonate
This compound-4,6-disulphonate
This compound-4-sulfonic acid
Potassium Nitrate
Toluene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B092032 2-Nitroso-1-naphthol CAS No. 132-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrosonaphthalen-1-ol
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InChI

InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H
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InChI Key

SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=O
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID4059625, DTXSID401318701
Record name 2-Nitroso-1-naphthalenol
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Molecular Weight

173.17 g/mol
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Physical Description

Green or gold colored powder; [MSDSonline]
Record name 2-Nitroso-1-naphthol
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Vapor Pressure

0.0000911 [mmHg]
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CAS No.

132-53-6, 6373-60-0
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Synthetic Methodologies and Chemical Transformations of 2 Nitroso 1 Naphthol

Advanced Synthetic Routes to 2-Nitroso-1-naphthol and its Derivatives

The synthesis of this compound can be achieved through several key chemical pathways. These methods have been refined over time to improve yield, purity, and selectivity.

Oxidation of Precursors (e.g., 2-naphthylamine)

The formation of this compound can occur through the metabolic oxidation of 2-naphthylamine (B18577). ebi.ac.uknih.gov In biological systems, 2-naphthylamine undergoes N-oxidation, which can be mediated by enzymes like prostaglandin (B15479496) H synthase, to form N-hydroxylated intermediates. iarc.frnih.gov These intermediates can then rearrange to form compounds such as 2-amino-1-naphthol. iarc.frnih.gov Further oxidation of related precursors, such as N-2-naphthylhydroxylamine, by air in a neutral or alkaline solution, directly yields this compound. rsc.org A metabolite of 2-naphthylamine, this compound, has been studied for its role in oxidative DNA damage. ebi.ac.uknih.gov

Nitrosation Reactions of Naphthols

A primary and widely used industrial method for synthesizing this compound is the direct nitrosation of 1-naphthol (B170400) (α-naphthol). echemi.comscirp.orgottokemi.com This electrophilic substitution reaction is typically performed by treating 1-naphthol with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.

The general procedure involves dissolving 1-naphthol in an aqueous sodium hydroxide (B78521) solution. scirp.orgorgsyn.org The solution is then cooled to a low temperature, typically 0°C, and a solution of sodium nitrite is added. echemi.comorgsyn.org An acid, such as acetic acid or sulfuric acid, is then slowly introduced to generate nitrous acid in situ, which acts as the nitrosating agent. echemi.comscirp.org The reaction is maintained at a low temperature to control the reaction rate and minimize side products. orgsyn.org The resulting greenish-yellow precipitate of this compound is then filtered and washed. scirp.org

A significant challenge in this synthesis is the concurrent formation of the isomeric byproduct, 4-nitroso-1-naphthol. echemi.com Purification methods have been developed to remove this isomer. One such method involves dissolving the crude product in alcohol containing potassium hydroxide and heating the mixture, which allows for the separation and refinement of the desired this compound. echemi.com

Table 1: Nitrosation of 1-Naphthol

Reactants Reagents Conditions Product Finding
1-Naphthol Sodium hydroxide, Sodium nitrite, Acetic acid Room temperature, then dropwise addition of NaNO₂ solution over an hour This compound A greenish-yellow precipitate is formed, which is washed to yield a golden yellow residue. scirp.org
1-Naphthol Sodium hydroxide, Sodium nitrite, Sulfuric acid Cooled to 0°C in an ice and salt bath This compound The reaction mixture is kept at 0°C during the addition of acid. The product initially appears light yellow and turns dark brown over time. A high yield (99%) is reported. orgsyn.org

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of complex organic molecules. In the context of nitrosonaphthols, research has explored methods to control the position of the nitroso group. Interestingly, studies have shown that the reaction of 2-naphthol (B1666908) can also lead to the formation of this compound, indicating a surprising apparent displacement of the hydroxyl group. mdpi.com This highlights the complex nature of nitrosation reactions on the naphthalene (B1677914) ring system. Catalyst-controlled intramolecular carbocyclization of 2-alkynyl aryl ketones has been presented as a method for the regioselective synthesis of 1-naphthols, demonstrating advanced strategies for controlling substitution on the naphthol core. nih.gov Such selective methods are vital for creating specific derivatives for targeted applications.

Derivatization Reactions of this compound

This compound serves as a versatile starting material for the synthesis of a variety of other functional molecules, including halogenated compounds and vibrant azo dyes.

Halogenation Reactions (e.g., Iodination)

The introduction of halogen atoms onto the this compound scaffold can significantly alter its chemical properties. While direct chlorination and bromination have been reported, iodination presents a greater challenge. mdpi.com A successful method for the iodination of the related 1-nitroso-2-naphthol (B91326) involves a copper(II)-mediated reaction. mdpi.comresearchgate.netnih.gov This process uses a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), to facilitate the reaction between the nitrosonaphthol and molecular iodine (I₂). mdpi.comnih.gov The optimized conditions for the synthesis of 3-iodo-1-nitrosonaphthalene-2-ol involved a 1:2:8 molar ratio of Cu(II) to 1-nitroso-2-naphthol to iodine, providing a high yield. mdpi.comnih.gov This metal-mediated approach is necessary because the direct reaction with the less reactive iodine is often inefficient for aromatic species. mdpi.com

Table 2: Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol

Reactant Reagents Solvent Product Yield

Formation of Azo Dyes and Related Chromophores

One of the most significant applications of this compound is its use as a coupling component in the synthesis of azo dyes. scirp.orgresearchgate.netsrmist.edu.in Azo dyes are characterized by the presence of the azo functional group (-N=N-) connecting two aromatic rings. In this synthesis, an aromatic amine is first diazotized by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is an electrophile that readily reacts with the electron-rich this compound.

The coupling reaction is typically carried out by gradually adding the diazonium salt solution to a stirred solution of this compound under controlled pH and temperature conditions. scirp.orgscirp.org A variety of aromatic amines can be used to produce a wide spectrum of colors. For instance, coupling this compound with diazotized aromatic amines such as 4-aminophenol, 4-amino-3-hydroxynaphthalene-1-sulphonic acid, and 2-amino-8-hydroxynaphthalene-6-sulphonic acid (gamma acid) has been successfully demonstrated to produce different azo dyes. scirp.orgscirp.org These dyes are important in various industries, particularly for dyeing textiles like leather and nylon fabrics. scirp.orgsemanticscholar.orgsciencepublishinggroup.comsciencepublishinggroup.com

Table 3: Synthesis of Azo Dyes from this compound

Aromatic Amine (Diazonium Precursor) Coupling Component Conditions Application
4-Aminophenol This compound Diazonium salt added to a stirred solution of the coupling component over 30 minutes. Azo Dye Synthesis scirp.orgscirp.org
4-Amino-3-hydroxynaphthalene-1-sulphonic acid This compound Diazonium salt added to a stirred solution of the coupling component over 30 minutes. Azo Dye Synthesis scirp.orgscirp.org
2-Amino-8-hydroxynaphthalene-6-sulphonic acid (gamma acid) This compound Diazonium salt added to a stirred solution of the coupling component over 30 minutes. Azo Dye Synthesis scirp.orgscirp.org

Reactions with Functionalized Ketones and Related Compounds

Research has shown that this compound and its derivatives engage in remarkable reactions with α-functionalized ketones. Under basic conditions, these reactions yield 2-substituted naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles in a single step. nih.govacs.orgacs.org A key and unexpected feature of this transformation is the loss of the carbonyl group (C=O) from the ketone reactant. nih.govresearchgate.net

The scope of this reaction is broad, encompassing a variety of functionalized ketones and related electrophiles. The transformations are typically carried out in solvents like 1,2-dichloroethane (B1671644) or acetonitrile (B52724) under reflux, producing the corresponding naphthoxazoles in moderate to good yields, generally ranging from 52% to 85%. nih.govacs.orgacs.org

The types of ketones and related compounds that successfully undergo this transformation are summarized in the table below.

Reactant ClassSpecific ExamplesProduct Type
α-Haloketonesα-bromoacetophenone, α-chloro ketones2-Aryl-naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles
α-Hydroxy ketonesα-hydroxy ketones2-Substituted naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles
α-Sulfonyloxy ketonesα-mesyloxy ketones, α-tosyloxy ketones2-Substituted naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles
Other Carbonylsα-bromo diketones, α-bromo ketoesters2-Substituted naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles
Related CompoundsAryl bromides, allyl bromides, α-bromo cyanides, α-bromoesters2-Substituted naphtho[1,2-d] Current time information in Bangalore, IN.nih.govoxazoles

This table is based on findings from multiple studies on the reactivity of 1-nitroso-2-naphthols. nih.govacs.orgacs.org

Derivatization for Analytical Applications

This compound is a valuable reagent for derivatization in analytical chemistry, primarily for spectrophotometric and voltammetric determinations. Its ability to form stable, colored complexes with metal ions and to couple with organic molecules makes it a versatile tool. srce.hrtandfonline.com

One of its most common applications is as a complexing agent for the determination of metal ions, particularly cobalt(II). srce.hrresearchgate.net It also reacts with iron(II) ions to form a tris(2-nitroso-1-naphtholato)ferrate(II) complex, which can be measured spectrophotometrically. srce.hrresearchgate.net

Furthermore, this compound is used as a coupling agent for various bioactive substances. tandfonline.com In micellar media, such as sodium dodecyl sulphate (SDS), it can react not only with phenolic drugs but also with certain arylalkyl ethers. tandfonline.comcapes.gov.br This derivatization leads to the formation of products with distinct absorption bands that show significant shifts and increased sensitivity, enhancing their analytical detection. tandfonline.comcapes.gov.br The compound has also been employed as a sensitive and specific reagent for the fluorimetric determination of tyrosine residues in proteins and peptides. srce.hr

AnalyteDerivatization ReactionMediumAnalytical Method
Cobalt(II)ComplexationAcetate Buffer (pH 5.0)Adsorptive Stripping Voltammetry researchgate.net
Iron(II)Complexation to form a tris-ferrate(II) complexAqueousUV-Vis Spectrophotometry srce.hrresearchgate.net
Phenolic DrugsCoupling ReactionMicellar (e.g., SDS)Spectrophotometry tandfonline.com
Arylalkyl EthersCoupling ReactionMicellar (SDS)Spectrophotometry tandfonline.com
Tyrosine ResiduesNot specifiedNot specifiedFluorimetry srce.hr

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of this compound's reactions is crucial for optimizing its applications.

Reaction Mechanisms

The thermal decomposition of 1-nitroso-2-naphthol has been studied, revealing its thermal instability. nih.gov The primary reaction during heating is an intermolecular dehydration to form an ether. A secondary reaction involves decomposition into aliphatic nitro compounds, carbonyl compounds, and amines. The presence of sodium hydroxide alters the decomposition pathway, reducing the compound's thermal stability. In this case, the main reaction becomes the formation of sodium nitrophenol, which then further decomposes. nih.gov

In reactions with 3-aroylaziridines, 1-nitroso-2-naphthol is proposed to react via a 1,3-dipolar cycloaddition mechanism. cdnsciencepub.com This involves the initial addition of an azomethine ylide, formed from the aziridine, to the nitroso group's N=O bond. cdnsciencepub.com

Kinetics

Kinetic studies have quantified the speed of several of this compound's transformations. The activation energy for its thermal decomposition process was calculated to be 83.323 kJ/mol using the Kissinger method. nih.gov In its reaction with azanone (HNO), the rate constant was determined to be (1.0 ± 0.2) × 10⁶ M⁻¹s⁻¹. nih.govresearchgate.net The complex formation with cobalt(II) in a basic medium has also been studied kinetically, showing that the reaction is first-order with respect to both the cobalt ion and this compound. researchgate.netresearchgate.net

TransformationKinetic ParameterValue
Thermal DecompositionActivation Energy (E)83.323 kJ/mol nih.gov
Reaction with Azanone (HNO)Second-order rate constant (k)(1.0 ± 0.2) × 10⁶ M⁻¹s⁻¹ nih.govresearchgate.net
Complexation with Cobalt(II)Reaction OrderFirst-order with respect to [Co²⁺] and [this compound] researchgate.netresearchgate.net

Coordination Chemistry of 2 Nitroso 1 Naphthol

2-Nitroso-1-naphthol as a Ligand in Metal Complexation

This compound is a versatile ligand that readily forms complexes with a wide array of metal ions, including transition metals, rare earth metals, and alkali and alkaline earth metals. rasayanjournal.co.in Its utility extends to analytical chemistry, where it serves as a selective complexing agent for the extraction and preconcentration of various metal ions such as cobalt, thorium(IV), titanium(IV), iron(III), lead(II), and chromium(III). sigmaaldrich.comsigmaaldrich.com The compound exists in a tautomeric equilibrium between the nitrosophenol form and the more stable quinone-oxime form, with the latter predominating in both solid state and in solution. srce.hrencyclopedia.pub

This compound typically acts as an anionic bidentate ligand, coordinating to metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group after deprotonation. iiste.orgresearchgate.net This chelation results in the formation of a stable five-membered ring. The molecule's structure features a hydroxyl group ortho to the nitroso group, which is crucial for its chelating ability. wikipedia.org In its complexes, the ligand is often found in its quinone oximic form. researchgate.net The coordination can lead to the formation of various stoichiometries, with 1:2 and 1:3 metal-to-ligand ratios being common. For instance, iron(II) reacts with this compound to form a tris(2-nitroso-1-naphtholato)ferrate(II) ion, [Fe(C₁₀H₆O₂N)₃]⁻, where the ligand binds as an anionic moiety. srce.hrresearchgate.netsrce.hr Similarly, manganese has been shown to form a 1:3 complex with a derivative of this compound. knust.edu.ghajol.info In some cases, dimeric or polymeric structures are formed, particularly in the solid state. For example, copper(II) complexes with this compound are thought to be polymeric in the solid state and potentially dimeric in solution. rsc.org

The binding mode of this compound can be influenced by the presence of other ligands, leading to the formation of mixed ligand complexes. In these ternary systems, this compound continues to act as a bidentate ligand, coordinating alongside other organic molecules. iiste.orgresearchgate.netniscpr.res.in

The electronic spectra of metal complexes with this compound provide insights into their electronic structure and geometry, which can be interpreted using Ligand Field Theory. The electronic spectra of these complexes typically exhibit bands corresponding to π-π* transitions within the aromatic ring of the ligand, as well as charge transfer bands. rasayanjournal.co.in For instance, the electronic spectrum of the free ligand shows intense bands around 210, 256, 362, and 653 nm. rasayanjournal.co.in Upon complexation, these bands may shift, and new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) may appear.

In the case of the iron(II) complex, tris(2-nitroso-1-naphtholato)ferrate(II), a green complex is formed with an absorption maximum at 700 nm. srce.hrresearchgate.net This long-wavelength absorption is indicative of the electronic transitions within the complex. For mixed ligand complexes of various transition metals, electronic spectral studies, in conjunction with magnetic susceptibility measurements, have been used to deduce the geometry of the complexes. For many transition metal complexes involving this compound, an octahedral geometry is suggested. iiste.orgresearchgate.nettandfonline.com However, square-planar geometry has been proposed for a copper(II) ternary complex. niscpr.res.in ESR spectral studies of copper(II) and vanadyl(IV) complexes have indicated appreciable covalent character in the metal-ligand bonds and have been used to infer monomeric behavior in solution and Jahn-Teller distortion. tandfonline.com

Synthesis and Characterization of Metal Complexes

Complexes of this compound with a variety of transition metals have been synthesized and characterized. These complexes are often prepared by reacting a metal salt with the ligand in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation of the ligand.

Cobalt: this compound is a well-known reagent for the complexation of cobalt. srce.hrsrce.hr The reaction between cobalt(II) ions and this compound in a 1:3 molar ratio leads to the formation of a complex whose characteristics and optimal formation conditions have been described. researchgate.net

Iron: The iron(II) complex, tris(2-nitroso-1-naphtholato)ferrate(II), is a green complex that has been studied using magnetochemical and Mössbauer spectroscopic techniques. researchgate.netsrce.hr It can be isolated as a dark-green solid. srce.hr The stoichiometry of the iron(II) complex has been determined to be 1:3 (metal:ligand). knust.edu.ghajol.info

Copper: Copper(II) forms complexes with this compound, which are likely polymeric in the solid state. rsc.org A copper(II) complex with a derivative of 1-nitroso-2-naphthol (B91326) has shown a 1:3 stoichiometry in dilute solutions. researchgate.net The synthesis of a copper(II) complex with 3-iodo-1-nitroso-2-naphthol has also been reported. mdpi.com

Nickel: A crystalline nickel chelate of 1-nitroso-2-naphthol has been produced, which is believed to contain two molecules of the ligand per nickel atom. google.com This complex is a brown solid that decomposes above 300°C. google.com

Manganese: Manganese(II) forms complexes with this compound and its derivatives. A 1:3 metal-to-ligand ratio has been observed for a manganese complex with a related ligand. knust.edu.ghajol.info A column preconcentration method has been developed for manganese using the ion pair of this compound-4-sulfonic acid. nih.gov

Vanadium: Ternary complexes of oxovanadium(IV) with 1-nitroso-2-naphthol and other ligands have been synthesized and characterized, suggesting an octahedral geometry. niscpr.res.intandfonline.com

Zinc: Zinc(II) forms mixed ligand complexes with 1-nitroso-2-naphthol and amino acids, which have been synthesized and characterized as having an octahedral geometry. iiste.orgresearchgate.net

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives
MetalLigand(s)Stoichiometry (Metal:Ligand)GeometryReference(s)
Cobalt(II)This compound1:3Octahedral researchgate.net
Iron(II)This compound1:3Octahedral srce.hrresearchgate.netknust.edu.ghajol.info
Copper(II)1-Nitroso-2-naphthol-Polymeric (solid) rsc.org
Copper(II)1-Nitroso-2-naphthol-3,6-disulfonic acid1:3 (dilute solution)- researchgate.net
Nickel(II)1-Nitroso-2-naphthol1:2- google.com
Manganese(II)7-Nitroso-8-hydroxyquinoline-5-sulphonic acid1:3Octahedral knust.edu.ghajol.info
Oxovanadium(IV)1-Nitroso-2-naphthol, 2-Aminobenzoic acid1:1:1Octahedral niscpr.res.in
Zinc(II)1-Nitroso-2-naphthol, L-Phenylalanine1:1:1Octahedral iiste.orgresearchgate.net

This compound and its isomers also form complexes with lanthanide and actinide elements.

Thorium: The complex formation of thorium with both 1-nitroso-2-naphthol and this compound has been studied, particularly in the context of solvent extraction. osti.govsemanticscholar.org A thorium chelate of 1,2-naphthoquinone-1-oxime (an isomer of this compound) has been synthesized and characterized. iosrjournals.org

Cerium: Mixed ligand ternary complexes of Cerium(III) have been synthesized using 1-nitroso-2-naphthol and various amino acids. mpasccollege.edu.inorientjchem.org

Lanthanum: Lanthanum(III) forms mixed ligand ternary complexes with 1-nitroso-2-naphthol as the primary ligand and amino acids like L-valine, L-serine, and L-isoleucine as secondary ligands. asianpubs.orgasianpubs.orgresearchgate.net These complexes, with the general formula [La(1N2N)₂(L)·2H₂O], have been characterized by various analytical and spectroscopic techniques. asianpubs.org

A significant area of research has been the synthesis and characterization of mixed ligand complexes where this compound (or its isomer) is one of the chelating agents. These complexes often exhibit different properties compared to their binary counterparts.

With Amino Acids: Mixed ligand complexes of transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with 1-nitroso-2-naphthol and L-phenylalanine or L-leucine. iiste.orgresearchgate.netuodiyala.edu.iq In these octahedral complexes, both ligands act as bidentate chelating agents. iiste.orgresearchgate.net Lanthanum(III) and Cerium(III) also form similar ternary complexes with amino acids. mpasccollege.edu.inorientjchem.orgasianpubs.orgasianpubs.orgresearchgate.net

With Other Organic Ligands: Ternary complexes of various transition metals have been prepared with 1-nitroso-2-naphthol and other ligands such as 2-aminobenzoic acid, salicylaldoxime (B1680748), acetylacetone (B45752), and quinaldinic acid. niscpr.res.intandfonline.comjetir.orgtandfonline.com These studies often focus on determining the geometry and bonding within these hetero-ligand systems. For instance, mixed ligand complexes with salicylaldoxime and 1-nitroso-2-naphthol have been found to have an octahedral environment around the metal ions. tandfonline.com

Table 2: Examples of Mixed Ligand Complexes Involving this compound and its Isomers
Metal Ion(s)Primary LigandSecondary Ligand(s)Proposed GeometryReference(s)
Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)1-Nitroso-2-naphtholL-PhenylalanineOctahedral iiste.orgresearchgate.net
Mn(II), Fe(II), Co(II), Cd(II), Pb(II)1-Nitroso-2-naphtholL-LeucineOctahedral uodiyala.edu.iq
La(III), Ce(III)1-Nitroso-2-naphtholL-Valine, L-Serine, L-Isoleucine, L-Phenylalanine, L-Threonine- mpasccollege.edu.inorientjchem.orgasianpubs.orgasianpubs.orgresearchgate.net
VO(IV), Mn(II), Co(II), Ni(II), Cu(II), Zn(II)1-Nitroso-2-naphthol2-Aminobenzoic AcidOctahedral (except Cu(II) - Square Planar) niscpr.res.in
VO(IV), Mn(II), Co(II), Ni(II), Cu(II), Zn(II)1-Nitroso-2-naphtholSalicylaldoximeOctahedral tandfonline.com
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), VO(IV)1-Nitroso-2-naphtholAcetylacetoneOctahedral (except Cu(II) - Square Planar) tandfonline.com
Cu(II), Pd(II)1-Nitroso-2-naphthol or 8-Hydroxyquinoline (B1678124)Quinaldinic AcidOctahedral jetir.org
Al(III)1-Nitroso-2-naphtholOrganic Acids- rasayanjournal.co.in

Influence of Reaction Conditions on Complex Formation

The formation of metal complexes with this compound is significantly influenced by various reaction parameters, including pH, solvent, temperature, and the presence of surfactants. These factors can affect the stability, stoichiometry, and even the structure of the resulting complexes.

Effect of pH: The pH of the reaction medium is a critical factor in the complexation of this compound with metal ions. For instance, in the complexation with copper(II), the process begins at a pH of 4.0, and the absorbance of the complex remains stable in the pH range of 5.0 to 7.0. asianpubs.org An optimal pH of 6.5 has been identified for the formation of the Cu-2-nitroso-1-naphthol complex. asianpubs.org Similarly, the adsorption of a cobalt complex with a sulfonated derivative of this compound is maximal in the pH range of 6.1 to 9.0. psu.edu The variation in absorbance of the copper(II) complex with pH suggests a batho-hyperchromic shift, indicating changes in the electronic environment of the chromophore upon complexation at different proton concentrations. asianpubs.org

Effect of Solvent and Surfactants: The reaction environment, particularly the presence of organic solvents or surfactants, plays a crucial role. Kinetic studies on the formation of the cobalt(II) complex with this compound have been conducted in aqueous and micellar media. researchgate.netresearchgate.net In the presence of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, the observed rate constant for complex formation decreases as the concentration of CTAB increases up to 0.002 M, after which it remains constant. researchgate.netresearchgate.net This indicates that the micellar environment influences the reaction kinetics, likely by partitioning the reactants between the aqueous and micellar phases. researchgate.net The presence of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) has also been studied in the context of iron(II) complex formation, where it can alter reaction trends. aaru.edu.jo

Effect of Temperature and Concentration: Temperature can affect both the rate and equilibrium of complex formation. Studies on the dissociation kinetics of nickel(II) complexes with sulfonated 1-nitroso-2-naphthol ligands were conducted over a temperature range of 20.0°C to 30.0°C, indicating the importance of temperature control in such investigations. uwi.edu Reactant concentration is another key variable. In the formation of the iron(II) complex, a 1:3 molar ratio of iron(II) to this compound is often used. srce.hr For the cobalt(II) complex, kinetic studies have shown a first-order dependence on the concentration of both Co(II) and this compound. researchgate.net Saturation behavior is observed at higher concentrations of the ligand and metal ion, which allows for the determination of kinetic parameters. aaru.edu.jo

The following table summarizes the optimal conditions for the formation of some this compound complexes:

Metal IonLigandpHMediumTemperature (°C)Reference
Copper(II)This compound6.5AqueousNot Specified asianpubs.org
Cobalt(II)This compound12Aqueous/CTAB30 researchgate.net
Iron(II)This compound6.06Aqueous25 srce.hr
CobaltThis compound-4-sulfonic acid8.0AqueousNot Specified psu.edu

Spectroscopic Investigations of this compound Metal Complexes

UV-Visible Spectroscopy of Complex Formation and Stability

UV-Visible spectroscopy is a primary tool for studying the formation and stability of this compound metal complexes. The formation of a complex is typically accompanied by the appearance of new absorption bands or shifts in the existing bands of the ligand.

The iron(II) complex of this compound, for example, exhibits a characteristic green color with an absorption maximum (λmax) at 700 nm. researchgate.netsrce.hr This distinct absorption allows for the spectrophotometric determination of this compound. srce.hr The stability of this complex is high, with a reported stability constant (K_stability) of 7.5 × 10¹³ M⁻³ at 25°C. researchgate.net The molar absorptivity at 700 nm is 23,400 cm⁻¹. researchgate.net

For the copper(II) complex, absorption maxima are observed at 400 nm and 490 nm. asianpubs.org These bands show a bathochromic (red) and hyperchromic (increased intensity) shift as the pH increases, indicating changes in the complex structure or electronic distribution with pH. asianpubs.org The conditional stability constant for the Cu-2-nitroso-1-naphthol complex has been calculated to be 5.244 x 10⁷ L² mol⁻² at pH 6.5. asianpubs.org

The UV-Visible spectra of rhenium carbonyl complexes with 1-nitroso-2-naphthol (an isomer) show broad absorptions due to ligand-to-metal charge transfer (LMCT) bands. uni-muenchen.de For a tetracarbonyl rhenium complex, these bands appear at λ₁ = 260–315 nm and λ₂ = 360–440 nm. uni-muenchen.de In tricarbonyl rhenium complexes, these bands are shifted to lower frequencies. uni-muenchen.de

The following table presents UV-Visible spectroscopic data for some metal complexes of this compound and its isomer, 1-nitroso-2-naphthol.

Complexλmax (nm)Molar Absorptivity (ε) / Stability ConstantSolvent/ConditionsReference
Tris(2-nitroso-1-naphtholato)ferrate(II)700K_stability = 7.5 × 10¹³ M⁻³Aqueous, pH 6.06, 25°C researchgate.netsrce.hr
Copper(II)-2-nitroso-1-naphthol490, 505K' = 5.244 x 10⁷ L² mol⁻²Aqueous, pH 6.5 asianpubs.org
Rhenium(I) tetracarbonyl with 1-nitroso-2-naphthol260-315, 360-440Not specifiedCHCl₃ uni-muenchen.de
Cobalt(II)-1-nitroso-2-naphthol436.2Not specified1.0% SDS lacc-terryb.com

Infrared and Raman Spectroscopy for Coordination Environment

Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating the coordination environment of metal ions in this compound complexes. These methods provide information about the bonding between the metal and the ligand by observing changes in the vibrational frequencies of the ligand's functional groups upon complexation.

In its solid state, this compound exists predominantly in its tautomeric quinone oxime form. srce.hr The IR spectrum of the free ligand shows characteristic bands for the N=O stretching vibration (υ(N=O)) and the C-O stretching vibration (υ(C-O)). rasayanjournal.co.in Upon complexation, the υ(N=O) band typically shifts to a lower frequency, indicating coordination of the metal ion through the nitrogen atom of the nitroso group. rasayanjournal.co.in For example, in mixed ligand Aluminium(III) complexes with 1-nitroso-2-naphthol, the υ(N=O) band shifts to a lower frequency by 32-46 cm⁻¹. rasayanjournal.co.in

In rhenium carbonyl complexes of 1-nitroso-2-naphthol, the NO group absorption is found at 1380 cm⁻¹, which is a shift to lower wavenumbers compared to the free ligand, indicating complexation. uni-muenchen.de For some transition metal chelates of 1,2-naphthoquinone (B1664529) 2-oxime (the tautomer of this compound), the IR spectra show a lowering of the C=N stretching frequency upon coordination. tsijournals.com

The presence of other ligands in the coordination sphere can also be identified. For instance, in pyridine (B92270) adducts of the iron(II) complex, the formula Fe(C₁₀H₆O₂N)₂·2C₅H₅N was suggested based on analytical data, which would be supported by the appearance of pyridine-related bands in the IR spectrum. srce.hr

The following table summarizes key IR spectral data for this compound and its metal complexes.

Compound/ComplexKey Vibrational ModeFrequency (cm⁻¹)InterpretationReference
1-Nitroso-2-naphthol (free ligand)υ(N=O)1640Stretching vibration of the nitroso group. rasayanjournal.co.in
1-Nitroso-2-naphthol (free ligand)υ(C-O)1175Stretching vibration of the C-O bond. rasayanjournal.co.in
Mixed Ligand Al(III) Complexesυ(N=O)Shifted lower by 32-46 cm⁻¹Coordination through the nitrogen atom of the nitroso group. rasayanjournal.co.in
Rhenium Carbonyl Complexν(NO)1380Shift to lower wavenumber upon complexation. uni-muenchen.de
3-Iodo-1-nitroso-2-naphthalenolν(C=N or C=O)1668Stretching vibration, indicating quinone monoxime form. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of this compound complexes in solution. Both ¹H and ¹³C NMR are used to probe the ligand's structure and its changes upon coordination to a metal ion.

Studies have shown that this compound and its isomer 1-nitroso-2-naphthol exist predominantly in their quinone oxime tautomeric forms in solution. updatepublishing.comiosrjournals.org The ¹H NMR spectrum of 3-iodo-1-nitroso-2-naphthalenol, a derivative of 1-nitroso-2-naphthol, shows a signal for the NOH proton at δ 17.16 ppm, which is characteristic of the oxime form. mdpi.com The ¹³C NMR spectrum of this compound shows a signal for the C=N carbon at δ 177.93 ppm. mdpi.com

Upon complexation, the chemical shifts of the ligand's protons and carbons are altered. For ruthenium(II) complexes with 1-nitroso-2-naphtholate, both diamagnetic and paramagnetic complexes have been synthesized. The diamagnetic complexes show characteristic ¹H NMR spectra, allowing for the determination of their isomeric structures (e.g., cis-cis-trans vs. trans-trans-trans). researchgate.net

In the case of rhenium carbonyl complexes, the ¹H NMR spectra of the complexes are different from that of the free ligand, with shifts in the aromatic proton signals. uni-muenchen.de For example, a tetracarbonyl rhenium(I) complex shows three doublets and a triplet for the naphthyl protons, while the tricarbonyl derivatives display a double-doublet and other multiplets at different chemical shifts. uni-muenchen.de The ¹³C NMR spectra of these complexes show the N-bonded carbon atom at δ 156.3 ppm for the tetracarbonyl complex and between δ 160.1-166.4 ppm for the tricarbonyl complexes. uni-muenchen.de

The following table presents selected NMR data for a derivative of 1-nitroso-2-naphthol and its complexes.

Compound/ComplexNucleusChemical Shift (δ, ppm)SolventInterpretationReference
3-Iodo-1-nitroso-2-naphthalenol¹H17.16 (s, 1H, NOH)CDCl₃Confirms quinone monoxime form. mdpi.com
3-Iodo-1-nitroso-2-naphthalenol¹³C177.93 (C₂)CDCl₃Carbonyl/oxime carbon signal. mdpi.com
Rhenium(I) tetracarbonyl complex with 1-nitroso-2-naphthol¹³C156.3 (N-bonded C)Not specifiedSignal for the carbon atom bonded to nitrogen. uni-muenchen.de
Rhenium(I) tricarbonyl complexes with 1-nitroso-2-naphthol¹³C160.1-166.4 (N-bonded C)Not specifiedRange of chemical shifts for the N-bonded carbon in different halo-complexes. uni-muenchen.de

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study metal complexes with unpaired electrons. It provides information about the electronic structure and the environment of the paramagnetic metal center.

The nonenzymatic reduction of this compound can lead to the formation of hydronitroxide radicals, which are detectable by ESR spectroscopy. nih.gov Ruthenium(III) complexes with ligands derived from 1-nitroso-2-naphthol are one-electron paramagnetic and exhibit rhombic ESR spectra at 77 K. researchgate.net Similarly, ruthenium(II) complexes of the type [Ru(PPh₃)₂(L)Cl₂], where L is a derivative of 1-nitroso-2-naphthol, are also paramagnetic and show rhombic ESR spectra. researchgate.net

The ESR spectra of copper(II) complexes can also provide insights into their stereochemistry. For example, the ternary complex Cu(acac)(NNph) (where acac is acetylacetone and NNph is 1-nitroso-2-naphthol) was shown to have a square planar stereochemistry, which is consistent with ESR data. tandfonline.com

Mössbauer and EPR spectroscopy were used to characterize an iron complex formed from the photochemical nitrosation of a naphtholsulfonate, which is structurally related to this compound complexes. nih.gov

Mössbauer Spectroscopy of Iron Complexes

Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.

The iron(II) complex of this compound has been investigated using Mössbauer spectroscopy. srce.hr Early studies suggested the existence of a complex with a 1:2 ratio of Fe²⁺ to nitrosonaphthol, possibly with an oligomeric structure. srce.hr However, later work on the complex formed from a 1:3 molar ratio of iron(II) to this compound confirmed the formation of the tris(2-nitroso-1-naphtholato)ferrate(II) species. srce.hr

Mössbauer studies of the related 1-nitroso-2-naphthol complexes have also been reported. The tris(1-nitroso-2-naphtholato)iron(III) complex shows an isomer shift of 0.19 mm/s and a quadrupole splitting of 2.12 mm/s at 78 K, consistent with a low-spin (S=1/2) iron(III) state in an octahedral environment. oup.com The potassium salt of the corresponding ferrate(II) complex, KFe(C₁₀H₆NO₂)₃, is diamagnetic (S=0) and has an isomer shift of 0.22 mm/s and a quadrupole splitting of 0.86 mm/s at 78 K. oup.com These low isomer shifts are indicative of significant back-donation from the iron 3d orbitals to the ligand π* orbitals. oup.com In some preparations, partial oxidation of iron(II) by 1-nitroso-2-naphthol has been suggested based on Mössbauer spectra showing the presence of both iron(II) and iron(III) species. oup.com

The following table presents Mössbauer spectroscopic data for iron complexes of the isomeric 1-nitroso-2-naphthol.

ComplexIsomer Shift (δ, mm/s)Quadrupole Splitting (ΔE_Q, mm/s)Temperature (K)Spin StateReference
Tris(1-nitroso-2-naphtholato)iron(III)0.192.1278Low-spin Fe(III) (S=1/2) oup.com
Potassium tris(1-nitroso-2-naphtholato)ferrate(II)0.220.8678Low-spin Fe(II) (S=0) oup.com

Advanced Studies on Metal-Ligand Interactions

The chelation of metal ions by this compound is a multifaceted process governed by precise kinetic and thermodynamic principles. Researchers employ a variety of advanced techniques to unravel the bonding characteristics and excited-state dynamics of these coordination complexes.

Kinetic and Thermodynamic Studies of Complex Formation

The stability and formation rate of metal complexes with this compound are fundamental to their application. Kinetic studies elucidate the mechanism and speed of complexation, while thermodynamic data quantify the stability of the final product.

One such investigation focused on the complex formation of this compound with cobalt(II) ions in the presence of a cetyltrimethylammonium bromide (CTAB) surfactant. The study determined that the reaction is first-order with respect to both the cobalt ion and the this compound concentrations. researchgate.net The reaction rate was observed to decrease as the concentration of the CTAB surfactant increased up to 0.002 M, after which the rate remained constant. researchgate.net This behavior is explained by the pseudo-phase model, where the surfactant micelles influence the reaction environment. researchgate.net The study also calculated the activation parameters, providing insight into the energy requirements of the complexation process. researchgate.net

Thermodynamic stability is quantified by the formation constant (or stability constant, K), with larger values indicating a more stable complex. The stability constants for various metal complexes of this compound and its isomer, 1-nitroso-2-naphthol, have been determined under different conditions. For instance, the tris(2-nitroso-1-naphtholate)ferrate(II) complex exhibits a high stability constant, indicating a very stable species. researchgate.netsrce.hr Similarly, conditional stability constants for copper(II) with this compound have been calculated. asianpubs.org A comparison of stepwise stability constants for several bivalent metal ions highlights the varying affinities of different metals for these ligands. zenodo.org

Thermodynamic and Kinetic Data for Metal-Nitrosonaphthol Complexes
Metal IonLigandParameterValueConditionsSource
Fe(II)This compoundlog K (overall)13.87524 °C srce.hr
Co(II)This compoundReaction OrderFirst-order in [Co(II)] and [Ligand]30°C, in CTAB surfactant researchgate.net
Cu(II)This compoundK' (conditional)5.244 x 10⁷ L² mol⁻²pH 6.5 asianpubs.org
Cu(II)1-Nitroso-2-naphtholK' (conditional)5.907 x 10⁷ L² mol⁻²pH 6.0 asianpubs.org
Ni(II)1-Nitroso-2-naphthol-3-sulphonateKNiL0.3525.0°C, I = 0.1M uwi.edu
Ni(II)1-Nitroso-2-naphthol-4-sulphonateKNiL0.2325.0°C, I = 0.1M uwi.edu

Computational Approaches to Metal-Ligand Bonding (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of metal-ligand bonding in this compound complexes. nih.gov DFT allows for the optimization of molecular geometries and the calculation of electronic structures, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.com

For example, DFT calculations have been used to explain the electronic spectra and electrochemical properties of ruthenium(II) complexes with 1-nitroso-2-naphtholate ligands. researchgate.netzenodo.org In these studies, two geometrical isomers, ttt (trans-trans-trans) and cct (cis-cis-trans), were synthesized, and DFT was employed to determine that the ttt isomer is thermodynamically more stable. researchgate.netzenodo.org

In another study, DFT at the PBE0-D3BJ level was used to investigate the nature of halogen bonds in copper(II) complexes bearing 3-Iodo-1-nitroso-2-naphthol, a derivative of the primary ligand. mdpi.com These calculations helped to characterize the non-covalent interactions that play a crucial role in the crystal packing of these complexes. mdpi.com Furthermore, theoretical calculations have been applied to investigate the charge transfer properties of azo dyes derived from this compound for potential use in dye-sensitized solar cells. researchgate.net NMR chemical shifts for metal chelates of the ligand's tautomer, 1,2-naphthoquinone-1-oxime, have also been computed using Gaussian 09 software, with results showing good agreement with experimental data and confirming a five-membered chelate ring structure. iosrjournals.org

These computational approaches provide a detailed picture of bond lengths, bond angles, orbital interactions, and the distribution of electron density within the molecule, thereby complementing experimental findings from techniques like X-ray crystallography. mdpi.comresearchgate.net

Photophysical Properties of Metal Chelates

The metal chelates of this compound and its isomers often exhibit intense colors, a property that stems from their unique photophysical characteristics. encyclopedia.pub These properties, including light absorption and emission, are dictated by the nature of the metal ion, the ligand, and the resulting complex geometry.

The absorption of light by these complexes involves the promotion of electrons from lower to higher energy molecular orbitals. These transitions are often charge-transfer in nature, occurring either from the ligand to the metal (LMCT) or metal to ligand (MLCT), and are responsible for the strong absorptions in the visible region of the electromagnetic spectrum. srce.hr

For instance, the tris(2-nitroso-1-naphtholate)ferrate(II) complex is characterized by a strong absorption maximum (λmax) at 700 nm, which corresponds to its green color. researchgate.netsrce.hr Copper(II) complexes of this compound show multiple absorption bands, with one maximum occurring at 505 nm under optimal pH conditions. asianpubs.org Ruthenium(II) complexes of 1-nitroso-2-naphthol also display intense absorptions in both the visible and ultraviolet regions. researchgate.netzenodo.org

The fluorescence properties of these compounds have also been studied. The ligand itself, 1-nitroso-2-naphthol, shows maximum excitation and emission wavelengths at 385 nm and 430 nm, respectively. rasayanjournal.co.in The photophysical properties can be significantly influenced by the surrounding environment, such as the presence of surfactant micelles, which can enhance fluorescence intensity. rasayanjournal.co.in

Photophysical Data for Metal-Nitrosonaphthol Chelates
Complexλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent/ConditionsSource
tris(2-nitroso-1-naphtholate)ferrate(II)70023,400Ethanol-water, pH 6.06 srce.hr
Cu(II)-1-nitroso-2-naphthol49010,130Aqueous, pH 6.0 asianpubs.org
Cu(II)-2-nitroso-1-naphthol505Not specifiedAqueous, pH 6.5 asianpubs.org
1-Nitroso-2-naphthol (ligand only)370 (Absorbance)Not specifiedAqueous rasayanjournal.co.in
1-Nitroso-2-naphthol (ligand only)430 (Emission)Not specifiedAqueous rasayanjournal.co.in

Analytical and Sensing Applications of 2 Nitroso 1 Naphthol

Development of Analytical Methods for Metal Ion Detection and Quantification

2-Nitroso-1-naphthol is a key component in numerous analytical methods designed for the sensitive and selective determination of metal ions. Its utility spans across various techniques, each leveraging the compound's unique complex-forming properties.

Spectrophotometric Determination of Metal Ions (e.g., Cobalt, Iron)

Spectrophotometry, a technique based on measuring the absorption of light by a chemical substance, is a primary application for this compound. The compound reacts with specific metal ions to form colored complexes, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

Cobalt: this compound is a highly effective reagent for the spectrophotometric determination of cobalt. osti.govasianpubs.org It forms a stable tris complex with Cobalt(III), which can be extracted into organic solvents like carbon tetrachloride for measurement. osti.gov A colorimetric method using this reagent allows for the determination of as little as 0.1 ppm of cobalt in sodium metal. osti.gov The cobalt nitrosonaphtholate complex is typically measured at a wavelength of 535 mµ. osti.gov The molar extinction coefficient for this complex has been reported to be 11,780. osti.gov The reaction kinetics between this compound and Co(II) ions have been studied, showing a first-order reaction with respect to both reactants. researchgate.net The use of micellar systems, such as sodium dodecyl sulphate (SDS), can enhance the sensitivity and molar absorptivity of the method, eliminating the need for solvent extraction. tsijournals.comlacc-terryb.com

Iron: this compound also forms a colored complex with iron(II) ions, enabling its spectrophotometric determination. The reaction results in a green complex, identified as the tris(2-nitroso-1-naphtholate) ferrate(II) ion, with a maximum absorbance at 700 nm. researchgate.net A procedure has been developed for determining micro amounts of this compound itself based on its reaction with Fe(II) ions. srce.hr The stability constant for the iron(II) complex has been reported as 7.5 × 10¹³ M⁻³. researchgate.net Similar to cobalt determination, the use of micellar media can improve the analytical performance for iron determination. researchgate.net

Table 1: Spectrophotometric Determination of Metal Ions with this compound
Metal IonComplexWavelength (λmax)Molar Absorptivity (ε)Detection LimitReference
Cobalt(II)Cobalt nitrosonaphtholate535 nm11,780 L mol⁻¹ cm⁻¹0.1 ppm osti.gov
Iron(II)tris(2-nitroso-1-naphtholate) ferrate(II)700 nm23,400 cm⁻¹- researchgate.net
Cobalt(II) in SDS micellar solutiontris(1-nitroso-2-naphtholato) cobalt complex436.2 nm2.05 × 10⁴ L mol⁻¹ cm⁻¹- tsijournals.comlacc-terryb.com
Iron(II) in SDS micellar solutiontris(1-nitroso-2-naphtholato) iron(II) complex443.6 nm1.6 × 10⁴ L mol⁻¹ cm⁻¹- researchgate.net

Trace Metal Detection Techniques

Beyond quantitative analysis, this compound is utilized in qualitative and semi-quantitative trace metal detection, particularly in forensic science. wikipedia.orgechemi.comojp.gov A solution of this compound (typically 0.5% in acetone (B3395972) or methyl carbonate) can be sprayed onto a surface, such as skin, to reveal the presence of trace metals. wikipedia.orgechemi.comastm.org Contact with metallic objects transfers minute amounts of metal to the skin, which then react with the reagent to produce a visible color and pattern. echemi.comastm.org

This technique is sensitive to iron and copper, with a sensitivity comparable to the more common reagent 8-hydroxyquinoline (B1678124). echemi.com However, it is significantly less sensitive to zinc. echemi.com For a satisfactory color and pattern to form, the metal object generally needs to be held for about 1.5 minutes. echemi.comastm.org The resulting colored pattern can be detected for up to three hours after contact. astm.org The effectiveness of this method is enhanced in individuals with higher levels of perspiration. echemi.comastm.org Unlike methods requiring UV light for visualization, the color development with this compound is immediate and visible under normal lighting, although it has a shorter detection window of about four hours. wikipedia.org

Solid Phase Extraction and Preconcentration Methods

Solid phase extraction (SPE) is a powerful technique used to isolate and preconcentrate analytes from a large volume of solution, thereby increasing the sensitivity and selectivity of subsequent analytical measurements. This compound and its derivatives are excellent chelating agents for this purpose, as they can be immobilized on various solid supports to selectively bind with metal ions.

The compound has been successfully used as a selective complexing agent for the extraction of cobalt ions. chemdad.com It is also employed in the separation and preconcentration of other metal ions, including Th(IV), Ti(IV), Fe(III), Pb(II), and Cr(III), by impregnating it onto a resin like MCI GEL CHP20P. chemdad.comnih.gov This allows for their determination by sensitive techniques such as inductively coupled plasma-mass spectrometry (ICP-MS). nih.gov The efficiency of the extraction is influenced by factors such as the pH of the solution, and the flow rates of the sample and eluent. nih.gov

A vortex-assisted liquid-liquid microextraction method based on the solidification of an organic drop has been developed for the determination of cobalt, using this compound as the complexing agent. nih.gov This rapid method allows for the extraction of the cobalt-2-Nitroso-1-naphthol complex into 1-undecanol. nih.gov The method exhibits a linear calibration curve for cobalt in the range of 15 to 400 µg L⁻¹, with a detection limit of 5.4 µg L⁻¹. nih.gov

Furthermore, a column preconcentration method has been developed for manganese using the ion pair of this compound-4-sulfonic acid and tetradecyldimethylbenzylammonium chloride supported on naphthalene (B1677914). nih.gov This method allows for the determination of manganese in the range of 0.25-35.0 micrograms in the final solution. nih.gov Similarly, a method for the preconcentration of cobalt uses a this compound-4-sulfonic acid-TDBA-naphthalene adsorbent. psu.edu

Table 2: Solid Phase Extraction and Preconcentration Methods Using this compound
Analyte(s)MethodSupport/ReagentDetection TechniqueDetection Limit/RangeReference
Th(IV), Ti(IV), Fe(III), Pb(II), Cr(III)Solid Phase ExtractionThis compound impregnated MCI GEL CHP20P resinICP-MS- nih.gov
Cobalt(II)Vortex-assisted liquid-liquid microextractionThis compound / 1-undecanolFlame Atomic Absorption Spectrometry5.4 µg L⁻¹ (LOD); 15-400 µg L⁻¹ (Linear Range) nih.gov
ManganeseColumn PreconcentrationThis compound-4-sulfonic acid-TDBA-naphthaleneSecond Derivative Spectrophotometry0.25-35.0 µg in 5 ml nih.gov
CobaltColumn PreconcentrationThis compound-4-sulfonic acid-TDBA-naphthaleneSecond Derivative Spectrophotometry1.0-40.0 µg per 5 ml psu.edu

Electrochemical and Voltammetric Techniques

Electrochemical methods offer high sensitivity and are well-suited for the determination of trace metal ions. This compound and its derivatives have been incorporated into electrochemical sensors and voltammetric methods to enhance their performance.

Adsorptive stripping voltammetry (AdSV) is a particularly sensitive electrochemical technique where the analyte is preconcentrated onto the electrode surface before the voltammetric measurement. Traces of cobalt(II) can be determined by AdSV using this compound-4-sulfonic acid (Nitroso-S) as a complexing agent. researchgate.netelectrochemsci.org The cobalt(II)-Nitroso-S complex is adsorbed onto a carbon paste electrode, and the adsorbed complex is then detected by cathodic differential pulse voltammetry. researchgate.net

Similarly, a rapid differential pulse adsorptive stripping voltammetric method has been developed for the trace determination of nickel and cobalt using 1-nitroso-2-naphthol (B91326) as a ligand. niscpr.res.in This method allows for the simultaneous determination of both metals with a detection limit of 0.2 ppb. niscpr.res.in The concentration of iron in water samples can also be determined by adsorptive stripping voltammetry with 1-nitroso-2-naphthol as the complexing agent. metrohm.com

The development of chemically modified electrodes is another area where this compound finds application. These modified electrodes can exhibit enhanced selectivity and sensitivity for specific metal ions.

Optical Sensor Development based on this compound

Optical sensors, or optodes, are devices that use a chemical reaction to produce an optical signal in the presence of an analyte. This compound has been utilized as a chromophore in the development of optical sensors for metal ions. nih.gov These sensors typically involve the immobilization of the reagent within a polymer matrix.

A novel polymer inclusion membrane (PIM)-based optical sensor has been designed for the selective determination of iron. nih.gov While this compound is mentioned as a reagent used in such sensors, the study highlights that many such reagents have low selectivity. nih.gov

Another study describes the fabrication of a selective optical sensor for cobalt determination using 1-nitroso-2-naphthol immobilized in a PVC membrane. researchgate.net In this method, cobalt(II) is first oxidized to cobalt(III), which then forms a complex with the immobilized ligand, causing a change in the absorbance of the membrane. researchgate.net The sensor exhibits a linear response for cobalt in the concentration range of 0.1 to 5.0 mg L⁻¹ with a detection limit of 0.03 mg L⁻¹. researchgate.net The absorption spectra of the cobalt complex show a maximum absorbance at 415 nm. researchgate.net

Chromatographic Applications and Derivatization for Analysis

High-performance liquid chromatography (HPLC) is a powerful separation technique. The use of this compound in HPLC often involves pre-column or on-line derivatization, where the metal ions are converted into stable, detectable complexes before entering the chromatographic column. This derivatization step enhances the selectivity and sensitivity of the analysis.

Studies have been conducted on the UV/VIS-liquid chromatography of metal complexes of nitroso-naphthol sulfonates ion-paired with ammonium (B1175870) compounds, involving liquid-liquid extraction and on-line derivatization. utuvolter.fi While the search results allude to the use of thiazolylazo dyes, which are related to nitroso compounds, in pre-column derivatization for HPLC, specific details on the direct use of this compound in this context are limited in the provided information. d-nb.info However, the principle of forming a stable, detectable metal complex is central to its potential application in chromatographic separations.

Environmental Monitoring and Analysis

This compound serves as a critical reagent in environmental science, primarily for the detection and quantification of heavy metal pollutants. Its ability to form stable, colored complexes with various metal ions allows for sensitive analysis, even at trace concentrations.

Water Sample Analysis for Metal Pollutants

The determination of toxic heavy metals in water sources is a priority for environmental protection. This compound is employed as a chelating agent that reacts with metal ions to form insoluble complexes. These complexes can then be separated and quantified using various analytical techniques.

One common method involves the precipitation of metal complexes with this compound, followed by their dissolution in a suitable solvent like ethanol (B145695) and subsequent analysis by Flame Atomic Absorption Spectrometry (FAAS). researchgate.net This approach has been successfully applied to determine trace amounts of cobalt, nickel, copper, cadmium, and palladium in capture water and wastewater. researchgate.net For instance, in an analysis of water from a former copper mine region, this method detected copper concentrations as high as 0.0810 mg/L. researchgate.net The method's validity has been confirmed using standard reference materials, demonstrating good accuracy. researchgate.net

Another approach utilizes solid-phase extraction, where the metal-2-nitroso-1-naphthol complexes are adsorbed onto a solid support, such as activated carbon or a resin, allowing for their separation from the water matrix. researchgate.netscispace.com This technique not only isolates the metals but also concentrates them, significantly lowering the detection limits. researchgate.net For example, copper and zinc in drinking water have been quantitatively determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) after their this compound complexes were preconcentrated on a Dowex MWC-1 resin. scispace.com The detection limits achieved with this method were 2.78 µg/L for copper and 6.34 µg/L for zinc. scispace.com

The sulfonate derivative, this compound-4-sulfonic acid, is also used in coprecipitation methods. In one study, it was used with a Ni(II) carrier to precipitate Co, Pb, Cu, Fe, and Zn from water samples for FAAS determination, achieving recoveries greater than 95%. researchgate.net

Table 1: Analysis of Metal Pollutants in Water Samples using this compound

Metal Ions Detected Sample Type Analytical Method Detection Limit (LOD) Source(s)
Co, Ni, Cu, Cd, Pd Capture Water, Wastewater Precipitation / FAAS 0.10 - 0.89 µg/L researchgate.net
Cu(II), Zn(II) Drinking Water Solid-Phase Extraction / ICP-AES Cu: 2.78 µg/L, Zn: 6.34 µg/L scispace.com
Co, Pb, Cu, Fe, Zn Riverine Water Coprecipitation / FAAS 0.50 - 2.67 µg/L researchgate.net
Cu(II) Seawater, Wastewater Solid-Phase Extraction / FAAS 0.006 - 0.277 µg/mL researchgate.net

Preconcentration of Trace Metals in Environmental Samples

Due to the often extremely low concentrations of toxic metals in environmental samples, direct measurement is frequently impossible. Preconcentration is a crucial step to enrich the analyte to a detectable level. This compound is an effective ligand for this purpose, used in various solid-phase extraction (SPE) and coprecipitation techniques.

In SPE methods, this compound is immobilized onto a solid support material. Researchers have successfully impregnated it onto resins like MCI GEL CHP20P and multiwalled carbon nanotubes (NNMWCNTs). nih.govksu.edu.sa A method using this compound impregnated on MCI GEL CHP20P resin was developed for the preconcentration of Th(IV), Ti(IV), Fe(III), Pb(II), and Cr(III) from samples including soil, sewage sludge, and natural waters, prior to determination by ICP-MS. nih.gov Similarly, NNMWCNTs have been used as a sorbent for separating and preconcentrating trace amounts of copper(II) and lead(II) from environmental samples. ksu.edu.sa

Coprecipitation is another effective enrichment strategy. A precipitate of Ni(2+)/2-Nitroso-1-naphthol-4-sulfonic acid has been used to coprecipitate cobalt, lead, copper, iron, and zinc from environmental samples, with recoveries exceeding 95%. researchgate.net A differential pulse polarographic method was developed for determining tin in environmental samples after its preconcentration with an ion pair of this compound-4-sulfonic acid and tetradecyldimethylbenzylammonium chloride onto microcrystalline naphthalene. nih.gov These methods effectively separate the target metals from complex matrices, overcoming interferences and improving the sensitivity of the final measurement. researchgate.netnih.gov

Table 2: Preconcentration of Trace Metals with this compound

Metal Ions Preconcentration Technique Matrix Analytical Instrument Source(s)
Th(IV), Ti(IV), Fe(III), Pb(II), Cr(III) Solid-Phase Extraction (impregnated resin) Sewage Sludge, Soil, Water ICP-MS nih.gov
Cu(II), Pb(II) Solid-Phase Extraction (impregnated carbon nanotubes) Environmental Samples FAAS ksu.edu.sa
Sn Adsorption on microcrystalline naphthalene Alloys, Environmental Samples Differential Pulse Polarography nih.gov
Co, Pb, Cu, Fe, Zn Coprecipitation (with Ni(II) carrier) Lichen, Riverine Water FAAS researchgate.net
Cu(II), Zn(II) Solid-Phase Extraction (resin column) Drinking Water ICP-AES scispace.com

Biomedical and Forensic Applications

Beyond environmental analysis, this compound has found niche applications in biomedical and forensic sciences, again leveraging its metal-chelating properties.

Detection of Biological Species

Nitrosonaphthols, including this compound, are recognized for their use in the analytical determination of bioorganic species. mdpi.comresearchgate.net One specific application is in the spectrophotometric determination of tyrosine residues in proteins and peptides. srce.hr The compound's cytotoxic action also makes its detection and quantification in biological contexts a matter of importance. srce.hr

A proposed analytical method for determining this compound involves its reaction with an iron(II) salt (Mohr's salt) to form a colored complex. srce.hr Notably, this method showed no interference from a 10-fold excess of pure bovine albumin or human blood serum, indicating its potential utility for analysis within complex biological matrices. srce.hr

Trace Metal Detection in Forensic Science

A significant application of this compound is in the Trace Metal Detection Technique (TMDT) used in forensic science. echemi.comojp.gov This technique helps to identify individuals who have recently handled metallic objects, such as firearms, by detecting trace metal deposits left on the skin. ojp.govwikipedia.org

The procedure involves spraying a 0.5% solution of this compound in a solvent like acetone or methyl carbonate onto a suspect's hands. echemi.com The reagent reacts with trace metal residues, primarily iron and copper, transferred from the object to the skin. echemi.com This reaction produces an immediate colored pattern corresponding to the shape of the metal object, which maximizes in intensity within minutes. echemi.com For a satisfactory color and pattern to form, the metal object typically needs to be held for approximately 1.5 minutes, with results being more pronounced on individuals with higher levels of perspiration. echemi.com

This method is particularly advantageous because, unlike the more common 8-hydroxyquinoline reagent, it does not require a UV light for visualization of the results. wikipedia.org However, its primary limitation is a shorter detection window; the colored pattern is only reliably produced within about four hours of contact, compared to up to forty-eight hours for 8-hydroxyquinoline. wikipedia.org this compound is as sensitive as 8-hydroxyquinoline for detecting iron and copper but is significantly less sensitive to zinc. echemi.com It is also used as a chemical test for detecting copper from projectile impacts, where its pink color reaction provides contrast against various substrate colors. nist.gov

Table 3: Comparison of Reagents in Forensic Trace Metal Detection

Feature This compound 8-Hydroxyquinoline Source(s)
Principle Forms colored complexes with trace metals on skin. Forms fluorescent complexes with trace metals on skin. echemi.comwikipedia.org
Visualization Immediate visible color, no special equipment needed. Requires shortwave ultraviolet (UV) light. wikipedia.org
Detected Metals Primarily Iron (Fe) and Copper (Cu). Various metals, including Fe, Cu, and Zn. echemi.comwikipedia.org
Detection Window Approximately 4 hours. Up to 48 hours. wikipedia.org
Application Sprayed as a 0.5% solution in acetone or methyl carbonate. Sprayed as a 0.2% solution in isopropanol. echemi.comwikipedia.org

Computational and Theoretical Investigations of 2 Nitroso 1 Naphthol

Quantum Chemical Calculations on 2-Nitroso-1-naphthol

Quantum chemical calculations have been instrumental in elucidating the conformational stability, vibrational behavior, and electronic nature of this compound. These theoretical approaches allow for a detailed examination of the molecule's properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. researchgate.net Studies have employed DFT calculations, specifically using the B3LYP functional with the 6-31G** basis set, to determine the optimized geometry and vibrational wavenumbers of the compound. figshare.comresearchgate.net This level of theory has been shown to be effective for predicting structural parameters and vibrational spectra. figshare.com The conformational stability of this compound has also been explored using potential energy surface scan studies within the DFT framework. figshare.com These calculations help in understanding the flexibility of the molecule and the energy barriers between different conformations. figshare.com

Alongside DFT, traditional ab initio methods have been applied to study this compound. Ab initio calculations derive results from first principles, without the inclusion of experimental data. libretexts.org The Hartree-Fock (HF) molecular orbital (MO) method, a foundational ab initio approach, has been used to perform calculations on the solid-state structure of this compound and its tautomer, 1,2-naphthoquinone-2-oxime, in solution. updatepublishing.com These HF calculations, often using a 6-31G* basis set, provide valuable insights into the molecule's infrared, NMR, and electronic spectra. updatepublishing.com

Semi-empirical methods, which are computationally less demanding than ab initio techniques, incorporate some experimental parameters to simplify calculations. nih.gov While these methods are faster and can be applied to larger systems, their application to this compound is less documented in recent literature compared to the more rigorous DFT and HF approaches. nih.govresearchgate.net

A crucial step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. aps.org For this compound, this has been achieved using both DFT (B3LYP/6-31G**) and restricted Hartree-Fock (RHF/6-31G*) methods. figshare.comupdatepublishing.com These calculations reveal that the substitution of the nitroso group into the 1-naphthol (B170400) structure leads to significant changes in the structural parameters. figshare.com The optimized geometry provides the foundation for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, FMO analysis has been performed using the B3LYP/6-31G** method. figshare.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and in bonds between them. wikipedia.org It provides a localized, Lewis-like picture of molecular bonding within the framework of quantum mechanics. wisc.edu This analysis involves examining donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). A large E(2) value indicates a strong interaction between an electron donor orbital (such as a lone pair or a bonding orbital) and an electron acceptor orbital (typically an antibonding orbital). nih.gov NBO analysis for this compound has been carried out at the B3LYP/6-31G** level of theory, providing insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. figshare.com

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For this compound, theoretical calculations have been performed to predict its infrared (IR), Raman, UV-visible, and Nuclear Magnetic Resonance (NMR) spectra. figshare.comupdatepublishing.com

Hartree-Fock calculations have been used to compute the IR spectrum of solid-state this compound, with the results scaled by a factor (e.g., 0.90 for HF/6-31G*) to correct for known systematic errors due to the neglect of electron correlation. updatepublishing.com Similarly, DFT calculations at the B3LYP/6-31G** level have been used to calculate vibrational wavenumbers for a detailed analysis of both FT-IR and FT-Raman spectra. figshare.com The calculated frequencies are often in good agreement with experimental spectra, with a reported root mean square deviation of 9.69 cm⁻¹ after scaling. figshare.com

Predictions of the UV-visible spectrum have been performed in various solvents, and NMR chemical shifts (¹H and ¹³C) have been calculated for the tautomeric form, 1,2-naphthoquinone-2-oxime, which is predominant in solution. updatepublishing.com These theoretical predictions aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's behavior in different environments. updatepublishing.com

Theoretical Infrared and NMR Spectra

Theoretical calculations have been successfully used to predict and interpret the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of this compound.

Infrared (IR) Spectra: The IR spectrum of this compound in its solid state has been investigated using Hartree-Fock (HF) calculations with a 6-31G* basis set. Due to known systematic errors in HF methods that neglect electron correlation, a scaling factor is often applied to the computed wavenumber values to improve agreement with experimental data. For instance, a scaling factor of 0.90 has been used for the HF/6-31G* basis set. These calculations help in the assignment of vibrational frequencies observed in experimental spectra recorded in a KBr matrix. Key vibrational modes include the N=O stretching of the aromatic nitroso group, which is predicted by HF calculations to be around 1502.9 cm⁻¹ and observed experimentally near 1541.4 cm⁻¹. Another significant band is the C-N stretching vibration, observed experimentally at 1318.1 cm⁻¹.

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated (HF/6-31G) Wavenumber (cm⁻¹) (Scaled)*
N=O Stretch1541.41502.9
C-N Stretch1318.1Not specified

NMR Spectra: Theoretical NMR chemical shifts for the tautomer 1,2-naphthoquinone-2-oxime, which is predominant in solution, have also been calculated using the HF method at the 6-31G* level. Calculations were performed for different solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (CD2Cl2), to compare with experimental data obtained in DMSO-d6. A notable discrepancy is often seen for the labile oxime proton (H7), where the theoretical calculation predicts chemical shifts of 8.17 ppm (in CD2Cl2) and 8.84 ppm (in DMSO), while the experimentally observed value in DMSO-d6 is significantly higher at 13.6 ppm. This highlights the challenges computational models face in perfectly capturing solvent effects and hydrogen bonding for such protons.

Proton Solvent Calculated Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
Oxime Proton (H7)CD2Cl28.17Not Applicable
Oxime Proton (H7)DMSO8.8413.6

Electronic Spectra and Charge Transfer Studies

The electronic properties and transitions of this compound have been explored through theoretical calculations of its UV-Visible spectrum and analysis of its molecular orbitals. These studies are crucial for understanding the compound's color and its potential in applications like dyes and metal chelation.

Theoretical electronic spectra are calculated and compared with experimental data recorded in both solid state (KBr matrix) and in various solvents. The calculations help to elucidate the nature of electronic transitions, such as n → π* and π → π* transitions, which are responsible for the absorption bands observed in the UV-Vis region. Quantum chemical computations, including Time-Dependent Density Functional Theory (TD-DFT), are used to investigate charge transfer excitations. These studies analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand how electron density is redistributed upon photoexcitation. This is particularly relevant for its metal complexes, where ligand-to-metal charge transfer (LMCT) can occur, contributing to their intense colors.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility, dynamics, and interactions of a molecule within a defined environment, such as a solvent or a biological system.

While extensive MD simulation studies specifically targeting this compound are not widely documented in publicly available literature, the methodology is highly applicable. An MD simulation of this compound would involve:

Force Field Parameterization: Assigning a set of parameters (a force field, such as OPLS-AA) to describe the potential energy of the system, including bond lengths, angles, and non-bonded interactions.

System Setup: Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water) to mimic solution conditions.

Simulation: Solving Newton's equations of motion for the system, which allows the trajectory of atoms and molecules to be tracked over a specific period, typically from nanoseconds to microseconds.

Such simulations could be used to investigate the dynamics of the tautomeric equilibrium between the nitroso-naphthol and quinone-oxime forms, explore its conformational landscape, and study its interaction with solvent molecules or potential binding partners like metal ions or protein active sites. For instance, MD simulations have been used to analyze the stability and interactions of various oximes within the active site of enzymes like acetylcholinesterase, a methodology that could be adapted to study this compound's potential biological interactions. nih.govacs.org

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These models are fundamental in drug discovery and toxicology for predicting the activity of new compounds and understanding the structural features required for a specific biological effect.

For this compound, which is known to exhibit cytotoxic action, QSAR models could be developed to explore the relationship between its structural features and its potency. science.gov Although specific QSAR studies focused solely on this compound are not prominent, the principles can be readily applied. A QSAR study would involve:

Dataset Collection: Assembling a series of related naphthol or nitroso derivatives with measured biological activity (e.g., IC50 values for cytotoxicity).

Descriptor Calculation: Computing various molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and topological features (e.g., molecular connectivity indices).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

The resulting model can identify which properties are most important for the compound's activity. For example, such a model might reveal that increased lipophilicity or the presence of a specific electronic feature on the naphthalene (B1677914) ring enhances the cytotoxic effect. This information is invaluable for designing new derivatives with potentially improved activity.

In Silico Analysis for Biological Activity Predictions

In silico analysis refers to the use of computer simulations and computational models to predict the biological and toxicological properties of chemical substances. This approach is used to screen compounds, prioritize them for further testing, and gain insight into their mechanisms of action.

For this compound, in silico methods can be employed to predict a range of biological activities. Given its known cytotoxic properties and ability to chelate metals, computational analyses can focus on:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. Molecular docking could be used to screen this compound against various cancer-related protein targets (e.g., kinases, DNA polymerases) to hypothesize a mechanism for its cytotoxicity. The docking score provides an estimate of the binding affinity, and the predicted binding pose can reveal key interactions, such as hydrogen bonds or hydrophobic contacts. Recent studies have utilized molecular docking to investigate the interaction of newly synthesized derivatives of this compound with bacterial enzymes, suggesting its potential as a scaffold for antibacterial agents. nih.govresearchgate.net

Pharmacophore Modeling: Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are responsible for a molecule's biological activity.

ADMET Prediction: Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. In silico tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for inducing adverse effects such as mitochondrial toxicity. ljmu.ac.uk

These computational predictions help to build a profile of the potential biological effects of this compound, guiding experimental research and aiding in the assessment of its therapeutic or toxic potential.

Advanced Research Directions and Future Perspectives for 2 Nitroso 1 Naphthol

Exploration of Novel Synthetic Pathways

The synthesis of 2-Nitroso-1-naphthol and its derivatives is an area of active investigation, with a focus on developing more efficient and environmentally benign methods. Traditional synthesis often involves the use of nitrous acid with 1-naphthol (B170400). nih.govwikipedia.org However, researchers are exploring alternative routes to improve yield, purity, and reduce waste.

One area of exploration is the use of different catalysts and reaction conditions. For instance, the Baudisch reaction, which introduces a hydroxyl and a nitroso group ortho to each other on an aromatic ring in the presence of a metal ion like copper, presents a unique pathway. nih.gov Further optimization of such metal-mediated reactions could lead to more controlled and efficient syntheses. mdpi.com

Another approach involves the modification of existing nitrosonaphthols. For example, the copper(II)-mediated iodination of 1-nitroso-2-naphthol (B91326) to produce 3-iodo-1-nitrosonaphthalene-2-ol highlights a strategy for functionalizing the naphthol ring. mdpi.com This opens up possibilities for creating a wider range of this compound derivatives with tailored properties.

Furthermore, greener synthetic methods are being sought. The use of hydrazine (B178648) hydrate (B1144303) as a reducing agent in the synthesis of related compounds is being explored as a more environmentally friendly alternative to traditional reducing agents like sodium sulfite, as it reduces the generation of inorganic salts. google.com

Rational Design of New Chelating Agents and Functional Materials

This compound is a well-known chelating agent, capable of forming stable complexes with various metal ions. updatepublishing.comresearchgate.net This property is the foundation for the rational design of new functional materials for a variety of applications.

The ability of this compound and its derivatives to form complexes with metals like iron(II), cobalt(II), and copper(II) is a key area of research. wikipedia.orgresearchgate.net These metal complexes often exhibit intense colors, making them suitable for use as pigments and dyes. nih.govscirp.org For example, an iron tris(1-nitroso-2-naphtholato) complex is commercially used as 'pigment green 8'. nih.gov

Researchers are actively designing and synthesizing new chelating agents based on the this compound scaffold. By introducing different functional groups onto the naphthol ring, the selectivity and sensitivity of the chelating agent towards specific metal ions can be fine-tuned. mdpi.com This has significant implications for applications in analytical chemistry, such as in the development of new reagents for the detection and quantification of trace metals. ojp.gov

The immobilization of this compound onto solid supports, such as silica (B1680970) gel, is another promising direction. mdpi.com This creates solid-phase extraction materials for the preconcentration of trace metal ions from environmental samples, enhancing the sensitivity of analytical methods. mdpi.com

Development of Advanced Spectroscopic Probes

The unique spectroscopic properties of this compound and its metal complexes are being harnessed for the development of advanced spectroscopic probes. The compound and its derivatives exhibit characteristic absorption in the UV-Vis spectral region, which changes upon complexation with metal ions. researchgate.netsrce.hrsrce.hr

This color-forming reactivity is the basis for spectrophotometric methods for the determination of various metal ions. researchgate.net Future research is focused on developing more sensitive and selective probes by modifying the molecular structure of this compound. The goal is to create probes that exhibit a distinct and measurable spectroscopic response, such as a change in color or fluorescence, in the presence of a specific analyte.

For instance, this compound has been used as a spray reagent for the detection of trace metals. ojp.gov The development of new derivatives could lead to probes with higher sensitivity and specificity for a wider range of metals. Furthermore, the reaction of nitroso-naphthols with tyrosine residues in peptides and proteins to produce fluorescent products opens avenues for their use as fluorescent probes in biological systems. researchgate.netresearchgate.net

Applications in Nanomaterials and Nanosensors

The integration of this compound with nanomaterials is a rapidly emerging field with the potential for creating novel nanosensors and functional materials. The unique properties of nanomaterials, such as high surface area and quantum effects, can significantly enhance the performance of this compound-based systems. tandfonline.com

One approach involves the functionalization of nanoparticles with this compound or its derivatives. For example, the impregnation of resins with this compound has been used for the separation and preconcentration of metal ions. tandfonline.comtandfonline.comresearchgate.net This concept can be extended to various nanomaterials, including gold and silver nanoparticles, to create highly sensitive colorimetric sensors for environmental pollutants. tandfonline.com

Another promising direction is the use of this compound in the fabrication of optical chemical nanosensors. By modifying mesoporous monoliths with this compound, sensors capable of detecting metal ions at nanomolar concentrations have been developed. nih.govjove.com These nanosensors offer rapid response times and the potential for naked-eye detection. nih.gov

The development of aptamer-based sensors in conjunction with nanomaterials and this compound derivatives also holds significant promise for the detection of heavy metal ions with high specificity and sensitivity. tandfonline.com

Expanded Role in Environmental Remediation Technologies

The chelating properties of this compound make it a candidate for use in environmental remediation technologies, particularly for the removal of heavy metal ions from contaminated water. researchgate.net

Current research focuses on developing materials and methods that can efficiently capture and remove toxic metal ions like lead, copper, and zinc from aqueous solutions. researchgate.netnih.gov One strategy involves the use of this compound derivatives in coprecipitation methods. For instance, a precipitate of Ni(2+)/2-Nitroso-1-naphthol-4-sulfonic acid has been successfully used to coprecipitate several heavy metal ions for their subsequent determination. researchgate.netnih.gov

Furthermore, the immobilization of this compound and related chelating agents onto solid supports like silica gel creates effective adsorbents for heavy metal removal. mdpi.com These materials can be used in solid-phase extraction systems to treat contaminated water. mdpi.com The development of such adsorption methods is driven by their high efficiency, low cost, and ease of operation. researchgate.net

Future research will likely focus on optimizing these materials and processes for real-world applications, including the treatment of industrial wastewater and contaminated groundwater. researchgate.netresearchgate.net

Further Computational Modeling for Complex Systems

Computational modeling plays a crucial role in understanding the properties and reactivity of this compound and its complexes. updatepublishing.com Theoretical calculations are used to study the compound's tautomeric equilibrium between the nitroso and oxime forms, which influences its chemical behavior. updatepublishing.comresearchgate.net

Quantum chemical computational tools, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.net These calculations provide valuable insights that can guide the rational design of new molecules with desired properties. For example, computational studies have been used to analyze the photovoltaic properties of dyes derived from this compound for potential use in dye-sensitized solar cells. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-nitroso-1-naphthol, and how are reaction conditions controlled to maximize yield?

  • Methodological Answer : A standard synthesis involves dissolving 1-naphthol in a NaOH solution, followed by dropwise addition of acetic acid and NaNO₂ under ice-cold conditions (0–5°C) to form a diazonium salt. The product is precipitated as a golden-yellow solid after washing and drying at 60°C . Key parameters include maintaining pH >10 to stabilize intermediates and controlling temperature to prevent premature coupling. Yield optimization requires stoichiometric precision (e.g., 1:1 molar ratio of 1-naphthol to NaNO₂) and slow addition rates (30–60 minutes) to minimize side reactions .

Table 1 : Critical Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
pH>10 (alkaline)Stabilizes intermediates
NaNO₂ Addition Rate30–60 minutesReduces side products

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • Mass Spectrometry (MS) : The molecular ion peak appears at m/z 173 (M⁺), with key fragments at m/z 30 (NO⁺), 128 (M–NO), and 156 (M–OH) .
  • FT-IR : Peaks at 1620 cm⁻¹ (C=N stretching) and 3400 cm⁻¹ (O–H stretching) confirm tautomeric equilibria between nitroso and quinone-oxime forms .
  • UV-Vis : Absorbance maxima at 365 nm (π→π* transitions) and 450 nm (n→π* transitions) indicate conjugation and chelation potential .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer : It serves as a selective chelating agent for metal ions like Co(II), Th(IV), and Fe(III). For cobalt detection, a vortex-assisted liquid-liquid microextraction (VALLME) method uses this compound to form a stable complex extracted into organic solvents (e.g., methyl isobutyl ketone), achieving detection limits of 2 ppm via atomic absorption spectrometry .

Advanced Research Questions

Q. How does the coordination geometry of this compound with transition metals influence its chelation efficacy?

  • Methodological Answer : The ligand adopts a distorted square pyramidal geometry in Cu(II) complexes, with two oxime N atoms (Cu–N: 1.98 Å) and two naphtholic O atoms (Cu–O: 1.98–2.20 Å) . The apical water molecule enhances stability. Compared to its isomer 1-nitroso-2-naphthol, this compound forms less stable complexes due to steric hindrance and weaker hydrogen bonding, as shown by lower stability constants (log K: 8.2 vs. 11.5 for Cu²⁺) .

Table 2 : Structural Parameters of Cu(II) Complex

Bond TypeLength (Å)Role in Stability
Cu–N (oxime)1.98Primary coordination
Cu–O (naphthol)1.98–2.20Secondary binding
Cu–O (water)2.40Apical stabilization

Q. What computational methods are used to predict the electrochemical properties of this compound derivatives in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. For example, monoazo dyes derived from this compound exhibit a HOMO-LUMO gap of 2.8 eV, correlating with experimental absorption spectra (λₘₐₓ = 450 nm) . Electrochemical impedance spectroscopy (EIS) validates charge-transfer efficiency, showing low recombination rates (<10⁻³ s⁻¹) in DSSCs .

Q. How do tautomeric equilibria of this compound in solution affect its reactivity in azo dye synthesis?

  • Methodological Answer : In aqueous solution, this compound exists in equilibrium between nitroso (C–N=O) and quinone-oxime (C=N–OH) forms. The quinone-oxime tautomer dominates at pH >7, facilitating diazo coupling reactions. Kinetic studies show a 3:1 tautomer ratio under alkaline conditions, with the oxime form reacting 5x faster with diazonium salts to form azo dyes .

Q. Why does this compound exhibit lower metal-complex stability compared to its isomer 1-nitroso-2-naphthol?

  • Methodological Answer : The positional isomerism affects hydrogen bonding and steric effects. 1-Nitroso-2-naphthol forms intramolecular H-bonds between –NO and –OH groups, stabilizing the complex. In contrast, this compound lacks this interaction, leading to weaker Cu(II) binding (Δlog K = 3.3) . X-ray diffraction reveals shorter Cu–N bonds in 1-nitroso-2-naphthol complexes (1.92 Å vs. 1.98 Å), enhancing stability .

Data Contradictions and Resolution

  • vs. 13 : While attributes isomer stability differences to structural factors, notes no toxicity data for Co(III) complexes. Researchers must validate stability claims via comparative kinetic studies (e.g., UV-Vis titrations at varying pH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.